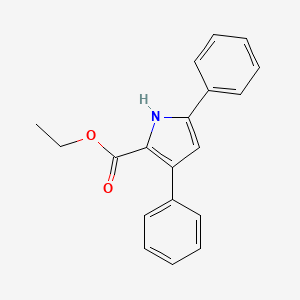
ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family. Pyrrole derivatives are known for their biological activities and are found in various natural compounds such as chlorophyll, hemoglobin, and vitamin B complex
Méthodes De Préparation
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate can be synthesized through the interaction of amino alkane with tert-butyl potassium (tert-BuOK) in the presence of tert-butyl alcohol (tert-BuOH) and dimethylformamide (DMFA) solvent . The structure of the compound has been studied using nuclear magnetic resonance (NMR) spectroscopy, specifically 1H and 13C NMR .
Analyse Des Réactions Chimiques
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Applications De Recherche Scientifique
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of acetylcholinesterase (AChE) and α-glycosidase enzymes . By inhibiting these enzymes, the compound can modulate various biological processes, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound has similar structural features but differs in its substituents, leading to different biological activities.
Indole derivatives: Indole is another heterocyclic compound with a similar structure to pyrrole.
This compound stands out due to its unique combination of phenyl groups and its potential as an enzyme inhibitor, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
53778-26-0 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-19(21)18-16(14-9-5-3-6-10-14)13-17(20-18)15-11-7-4-8-12-15/h3-13,20H,2H2,1H3 |
Clé InChI |
OPRCJRJTAKMETH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
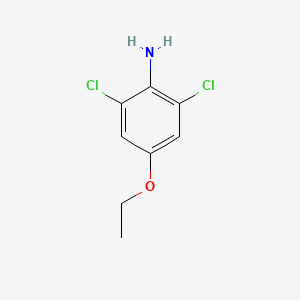
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)
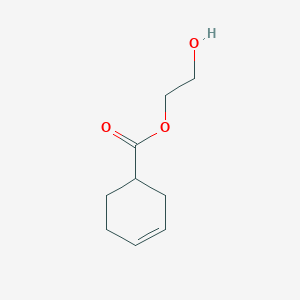
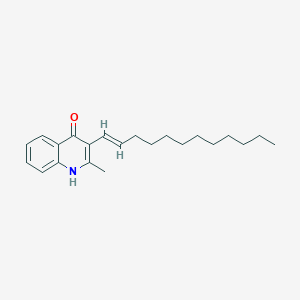
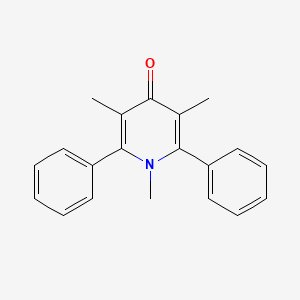

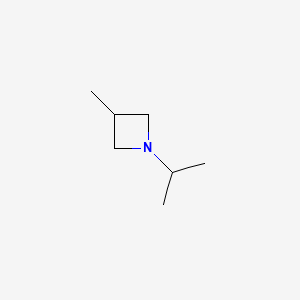
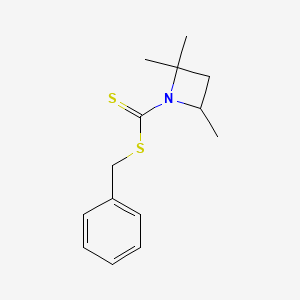
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)


![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
